![molecular formula C57H90N12O9 B8260288 (2S)-2-azido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;(2S)-2-azido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid;cyclohexanamine;cyclohexylazanium](/img/structure/B8260288.png)
(2S)-2-azido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;(2S)-2-azido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid;cyclohexanamine;cyclohexylazanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2S)-2-azido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;(2S)-2-azido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid;cyclohexanamine;cyclohexylazanium is a complex organic molecule with potential applications in various fields. This compound features an azido group, a phenyl ring substituted with a tert-butyl group, and a propanoic acid moiety, making it a versatile candidate for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-azido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate involves multiple steps, starting with the preparation of the azido group and the tert-butyl-substituted phenyl ring. The azido group can be introduced via nucleophilic substitution reactions using sodium azide. The tert-butyl group is typically introduced through Friedel-Crafts alkylation. The final step involves esterification or amidation to form the propanoate or propanoic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitro or nitroso derivatives.
Reduction: Reduction of the azido group can yield amines or amides.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Hydrolysis: The ester or amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogens, nitrating agents.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or amides.
Substitution: Halogenated or nitrated phenyl derivatives.
Hydrolysis: Carboxylic acids or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its azido group makes it a valuable intermediate for click chemistry, a widely used method for constructing molecular architectures.
Biology
In biological research, the compound can be used to study enzyme-substrate interactions, particularly those involving azido or phenyl groups. It may also serve as a probe for investigating metabolic pathways.
Medicine
The compound’s potential medicinal applications include its use as a precursor for drug development. The azido group can be modified to create bioactive molecules with therapeutic properties.
Industry
In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials that require specific functional groups for enhanced performance.
作用機序
The mechanism of action of (2S)-2-azido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate involves its interaction with molecular targets through its azido and phenyl groups. The azido group can participate in bioorthogonal reactions, allowing for selective labeling and tracking of biomolecules. The phenyl ring can engage in π-π interactions with aromatic residues in proteins, influencing their function and activity.
類似化合物との比較
Similar Compounds
(2S)-2-amino-2-methyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid: Similar structure but with an amino group instead of an azido group.
(2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-[(tert-butoxycarbonyl)amino]methylphenyl)propanoic acid: Contains tert-butoxycarbonyl-protected amino groups.
4-hydroxy-2-quinolones: Different core structure but similar in terms of functional group diversity.
Uniqueness
The uniqueness of (2S)-2-azido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate lies in its combination of an azido group with a tert-butyl-substituted phenyl ring, providing a versatile platform for chemical modifications and applications in various fields.
特性
IUPAC Name |
(2S)-2-azido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;(2S)-2-azido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid;cyclohexanamine;cyclohexylazanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C13H17N3O3.3C6H13N/c3*1-13(2,3)19-10-6-4-9(5-7-10)8-11(12(17)18)15-16-14;3*7-6-4-2-1-3-5-6/h3*4-7,11H,8H2,1-3H3,(H,17,18);3*6H,1-5,7H2/t3*11-;;;/m000.../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRJVJPESSEQTQ-YJVSJHDDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)N=[N+]=[N-].CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)[O-])N=[N+]=[N-].CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)[O-])N=[N+]=[N-].C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C1CCC(CC1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N=[N+]=[N-].CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)[O-])N=[N+]=[N-].CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)[O-])N=[N+]=[N-].C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C1CCC(CC1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H90N12O9 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1087.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
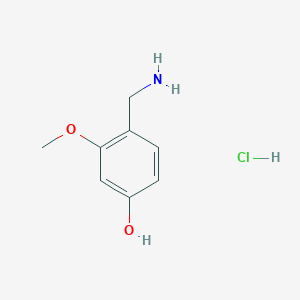

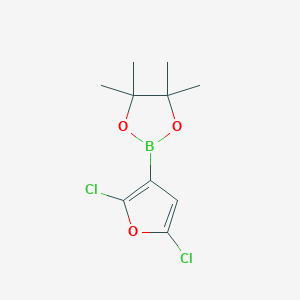
![[2,4-Bis(phenylmethoxy)-5-propan-2-ylphenyl]-(5-bromo-1,3-dihydroisoindol-2-yl)methanone](/img/structure/B8260225.png)
![5,7-dichloro-2-methylpyrido[3,4-b]pyrazine](/img/structure/B8260231.png)
![8-bromo-11-cyclopropyl-1,6,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraen-10-one](/img/structure/B8260238.png)
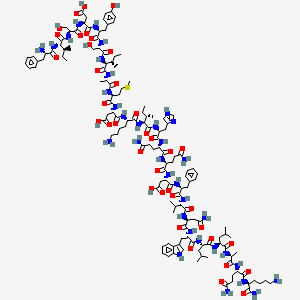
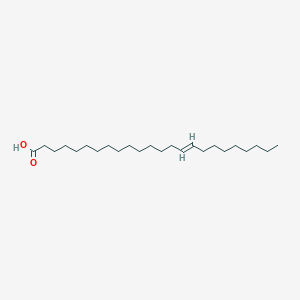
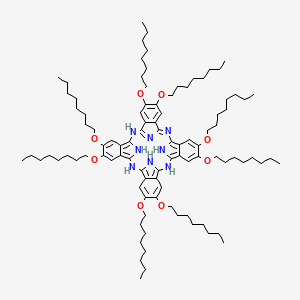
![[13-Hydroxy-5-(hydroxymethyl)-5,9-dimethyl-14-methylidene-15-oxo-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B8260275.png)
![(5,11,15,15-tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadec-4-en-14-yl) acetate](/img/structure/B8260295.png)

![10,14-Dihydroxy-14-(hydroxymethyl)-5,9-dimethyl-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B8260304.png)

